3-Chloro-5-(trifluoromethoxy)phenacylamine hydrochloride

Fragment-based drug discovery Lead optimization Molecular complexity

3-Chloro-5-(trifluoromethoxy)phenacylamine hydrochloride is a substituted phenacylamine derivative featuring a 3-chloro and 5-trifluoromethoxy-substituted phenyl ring attached to an aminoethanone core, supplied as the hydrochloride salt (C₉H₈Cl₂F₃NO₂, MW 290.06 g/mol). The compound belongs to the broader phenacylamine class, which serves as a versatile synthetic building block for pharmaceuticals and agrochemicals.

Molecular Formula C9H8Cl2F3NO2
Molecular Weight 290.06 g/mol
Cat. No. B12854908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-(trifluoromethoxy)phenacylamine hydrochloride
Molecular FormulaC9H8Cl2F3NO2
Molecular Weight290.06 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1OC(F)(F)F)Cl)C(=O)CN.Cl
InChIInChI=1S/C9H7ClF3NO2.ClH/c10-6-1-5(8(15)4-14)2-7(3-6)16-9(11,12)13;/h1-3H,4,14H2;1H
InChIKeyGMSLXXUWPQADBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 3-Chloro-5-(trifluoromethoxy)phenacylamine hydrochloride (CAS 1823781-34-5) Is a Critical Research Intermediate


3-Chloro-5-(trifluoromethoxy)phenacylamine hydrochloride is a substituted phenacylamine derivative featuring a 3-chloro and 5-trifluoromethoxy-substituted phenyl ring attached to an aminoethanone core, supplied as the hydrochloride salt (C₉H₈Cl₂F₃NO₂, MW 290.06 g/mol) . The compound belongs to the broader phenacylamine class, which serves as a versatile synthetic building block for pharmaceuticals and agrochemicals [1]. The unique juxtaposition of an electron-withdrawing trifluoromethoxy group (–OCF₃) and a chloro substituent on the aryl ring imparts distinctive electronic and lipophilic properties compared to unsubstituted or mono-substituted phenacylamine analogs .

1

Phenacylamine building block for medicinal chemistry and agrochemical lead synthesis

2

Dual electron-withdrawing groups (3-Cl, 5-OCF₃) support SNAr and cross-coupling reaction pathways

3

Hydrochloride salt form facilitates handling and solubility for bench-scale synthetic workflows

Why a Generic Phenacylamine HCl Salt Cannot Replace 3-Chloro-5-(trifluoromethoxy)phenacylamine HCl in Precision Research


Phenacylamine derivatives exhibit profound structure-dependent variation in physicochemical properties and biological activity that precludes simple interchangeability. Unsubstituted phenacylamine (2-aminoacetophenone) has a molecular weight of 135.16 g/mol and acts as a dopamine releasing agent with an EC₅₀ of 208 nM [1], whereas 3-chloro-5-(trifluoromethoxy)phenacylamine hydrochloride has a mass of 290.06 g/mol and a fundamentally different electronic profile due to the electron-withdrawing –OCF₃ and –Cl substituents . The trifluoromethoxy group alters lipophilicity by approximately +1.0 to +1.5 logP units compared to the methoxy analog, while the chlorine at the meta position introduces steric and electronic effects absent in the para-halogenated or unsubstituted scaffolds . These differences critically influence reactivity in nucleophilic substitution, coupling reactions, and target binding when the compound is used as a pharmacophore precursor or biological probe [2].

Molecular complexity

Unsubstituted phenacylamine (MW 135) lacks the heavy-atom profile needed for fragment elaboration and selectivity tuning observed with the 3-Cl-5-OCF₃ analog.

Electronic profile

Mono-halogenated or 4-F-3-OCF₃ analogs present lower ring electron deficiency (Δσ ~0.2) and may alter SNAr kinetics and regioselectivity compared to the 3-Cl-5-OCF₃ substitution pattern.

Salt/Form mismatch

Free base or different salt forms can shift solubility, stability, and reactivity in multi-step syntheses; the hydrochloride salt is specified for reproducible protonation state and handling.

Quantitative Comparative Evidence: 3-Chloro-5-(trifluoromethoxy)phenacylamine HCl vs. Closest Analogs


Molecular Weight Increase Relative to Unsubstituted Phenacylamine: Implications for Fragment-Based Drug Design

The target compound (MW 290.06 g/mol) represents a significant increase in molecular weight and heavy atom count relative to the parent phenacylamine scaffold (MW 135.16 g/mol) . This increase is attributable to the chloro (Δ +34.5 Da) and trifluoromethoxy (Δ +85.0 Da) substituents. In fragment-based drug discovery (FBDD), fragments with MW < 300 Da and cLogP < 3 are considered ideal starting points; the target compound occupies a privileged intermediate space between ultra-low MW fragments and fully elaborated lead molecules .

Molecular weight
Class-level
290.06 g/mol (Δ +154.9 vs parent)
Supports fragment elaboration and selectivity tuning within lead-like space
Fragment-based design context; MW remains
Lipophilicity
Cross-study
cLogP 3.0–3.5 (Δ +1.5–2.0 vs 4-Cl analog)
Reported lipophilicity range may support membrane permeability screening in CNS research
Based on analog LogP and calculated cLogP; experimental validation advised
Electron deficiency
Class-level
Σσₘ ≈ +0.72–0.77 (Δ +0.2 vs 4-F-3-OCF₃)
Higher ring deactivation may facilitate SNAr reaction design and regioselectivity
Literature Hammett constants; no direct measurement on this compound
Kinase motif validation
Class-level
3-Cl-5-OCF₃-phenyl present in autotaxin (9.4 nM) and TrkA (3.10 nM) inhibitors
Supports kinase-focused library enumeration using this aryl substructure
Final compound potency; precursor requires further derivatization
Fragment-based drug discovery Lead optimization Molecular complexity

Calculated LogP Elevation vs. 4-Chloro-phenacylamine: Enhancing Membrane Permeability Potential

The trifluoromethoxy group (–OCF₃) confers a substantial increase in lipophilicity compared to hydrogen or methoxy substituents. The cLogP of the target compound is estimated at 3.0–3.5, based on the measured logP of 4.02 for the closely related 3-chloro-5-(trifluoromethoxy)anisole and the logP of 1.5–2.0 for 4-chloro-phenacylamine (estimated from ChemSpider data) . This differential of approximately +1.5 to +2.0 logP units translates to a 30- to 100-fold increase in octanol-water partition coefficient.

Lipophilicity
Cross-study
cLogP 3.0–3.5 (Δ +1.5–2.0 vs 4-Cl analog)
Reported lipophilicity range may support membrane permeability screening in CNS research
Based on analog LogP and calculated cLogP; experimental validation advised
Lipophilicity optimization Blood-brain barrier penetration Drug-likeness

Electron-Withdrawing Capacity (Hammett σ) of 3-Cl-5-OCF₃ Substitution vs. 4-F-3-OCF₃ Analog: Modulating Reactivity in Nucleophilic Aromatic Substitution

The combined electron-withdrawing effect of the meta-chloro (σₘ = +0.37) and meta-trifluoromethoxy (σₘ = +0.35–0.40) groups produces a net Hammett σₘ of approximately +0.72–0.77 at positions subject to resonance effects, compared to approximately +0.50–0.55 for the 4-fluoro-3-trifluoromethoxy analog (σₘ for F = +0.34, σₘ for OCF₃ = +0.35–0.40, but para-fluoro contributes σₚ = +0.06) [1]. This difference of Δσ ≈ +0.2 units indicates measurably greater ring deactivation toward electrophilic aromatic substitution and enhanced activation of leaving groups in nucleophilic aromatic substitution (SNAr) reactions.

Electron deficiency
Class-level
Σσₘ ≈ +0.72–0.77 (Δ +0.2 vs 4-F-3-OCF₃)
Higher ring deactivation may facilitate SNAr reaction design and regioselectivity
Literature Hammett constants; no direct measurement on this compound
Physical organic chemistry Reaction optimization SAR development

Kinase Inhibitor Intermediate Potential: Structural Privilege of the 3-Chloro-5-OCF₃-phenyl Motif

The 3-chloro-5-(trifluoromethoxy)phenyl substructure appears in potent kinase inhibitors. The PDB entry 7G55 contains (3-chloro-5-(trifluoromethoxy)phenyl)methyl rac-(3aR,6aS)-2-(1H-benzotriazole-5-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate bound to rat autotaxin with an IC₅₀ of 0.0094 μM (9.4 nM) [1]. Separately, compounds bearing the 3-chloro-5-(trifluoromethoxy)phenyl motif have demonstrated TrkA kinase inhibition with IC₅₀ values as low as 3.10 nM [2]. While the target phenacylamine is the synthetic precursor rather than the final inhibitor, its aryl substructure is a validated pharmacophoric element for kinase hinge-region binding [2].

Kinase motif validation
Class-level
3-Cl-5-OCF₃-phenyl present in autotaxin (9.4 nM) and TrkA (3.10 nM) inhibitors
Supports kinase-focused library enumeration using this aryl substructure
Final compound potency; precursor requires further derivatization
Kinase inhibitor design Structure-based drug design Autotaxin inhibitors

Where 3-Chloro-5-(trifluoromethoxy)phenacylamine Hydrochloride Delivers Unique Value: Evidence-Backed Application Scenarios


Fragment-to-Lead Optimization Requiring Balanced Lipophilicity and Molecular Complexity (Δ +1.5–2.0 logP over mono-Cl analog)

In fragment-based drug discovery programs targeting CNS or intracellular proteins, the compound offers a calculated cLogP elevation of +1.5 to +2.0 units over the 4-chloro-phenacylamine comparator . This provides a quantifiable lipophilicity advantage for crossing biological membranes while maintaining a molecular weight below the 300 Da fragment threshold, enabling efficient progression to lead series without violating Lipinski parameters.

SNAr and Cross-Coupling Scaffold Elaboration Leveraging Enhanced Ring Electron Deficiency (Σσₘ = +0.72–0.77)

Synthetic chemists conducting nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions on the phenacylamine scaffold can exploit the higher Hammett σₘ (≈ +0.72–0.77) of the 3-Cl-5-OCF₃ substitution pattern relative to the 4-fluoro-3-OCF₃ analog (≈ +0.50–0.55) [1]. This translates to faster SNAr kinetics and potential for milder reaction conditions, increasing synthetic throughput in library production.

Kinase-Focused Chemical Library Synthesis Utilizing a Sub-10 nM Pharmacophoric Substructure

Medicinal chemistry teams enumerating kinase-targeted compound libraries can prioritize this phenacylamine as a key intermediate based on the documented sub-10 nM potency of final compounds bearing the identical 3-chloro-5-(trifluoromethoxy)phenyl substructure against autotaxin (IC₅₀ = 9.4 nM) and TrkA kinase (IC₅₀ = 3.10 nM) [2]. The free amine and ketone functionalities provide orthogonal derivatization handles for amide coupling, reductive amination, and heterocycle formation, enabling rapid generation of diverse kinase-focused chemotypes.

Agrochemical Intermediate Development via Phenacylamine Pesticide Scaffolds

Patent literature establishes phenacylamine derivatives as active pesticidal ingredients [3]. The electron-deficient 3-chloro-5-trifluoromethoxy substitution pattern is expected to enhance environmental stability (reduced oxidative metabolism) and target-site binding compared to unsubstituted or mono-halogenated phenacylamines, making this compound a valuable intermediate for agrochemical lead optimization programs seeking improved field persistence and potency.

Application
Selection Property
Validation Focus
Fragment-to-lead optimization (CNS targets)
Lipophilicity and molecular complexity balance
LogP and membrane permeability assay confirmation
SNAr and cross-coupling scaffold elaboration
Electron-deficient aryl ring for nucleophilic substitution
Reaction kinetics and regioselectivity profiling
Kinase-focused chemical library synthesis
3-Cl-5-OCF₃-phenyl motif for kinase hinge binding
Kinase panel screening and SAR development
Agrochemical intermediate development
Electron-withdrawing substitution for metabolic stability
Environmental persistence and target-site binding assays
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